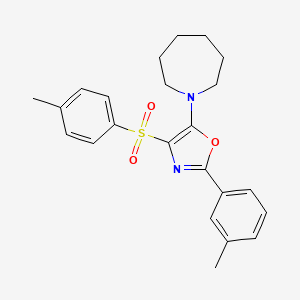
5-(Azepan-1-yl)-2-(m-tolyl)-4-tosyloxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azepan-1-yl)-2-(m-tolyl)-4-tosyloxazole is a useful research compound. Its molecular formula is C23H26N2O3S and its molecular weight is 410.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(Azepan-1-yl)-2-(m-tolyl)-4-tosyloxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features an azepane ring, a m-tolyl group, and a tosyl group attached to an oxazole ring. Its synthesis typically involves multi-step organic reactions, including:
- Formation of the Oxazole Ring : Achieved through cyclization of appropriate precursors.
- Introduction of the Azepane Ring : Via nucleophilic substitution reactions.
- Attachment of the Tosyl Group : Through sulfonylation reactions using tosyl chlorides.
These synthetic routes allow for the exploration of its unique chemical properties and potential biological applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, including:
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 14 | 64 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, significant cytotoxic effects were observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 0.0103 | Induction of apoptosis via caspase activation |
| A-549 (Lung) | 0.00803 | Inhibition of cell proliferation |
The mechanism appears to involve the induction of apoptosis, making it a promising candidate for further development in cancer therapy.
The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. Detailed studies are needed to elucidate these interactions fully. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways related to cell growth and survival.
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various derivatives of this compound. The results demonstrated that modifications to the azepane ring significantly influenced activity levels. For instance:
- Derivatives with larger alkyl groups on the azepane ring showed increased antimicrobial potency.
- Substitutions on the m-tolyl group affected selectivity towards different bacterial strains.
Study on Anticancer Properties
Another study focused on the anticancer properties of this compound against human breast cancer cells (MDA-MB-231). The findings indicated that:
- Treatment with varying concentrations led to dose-dependent apoptosis.
- Molecular docking studies revealed strong binding affinity to proteins involved in apoptotic pathways.
Propiedades
IUPAC Name |
5-(azepan-1-yl)-2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-17-10-12-20(13-11-17)29(26,27)22-23(25-14-5-3-4-6-15-25)28-21(24-22)19-9-7-8-18(2)16-19/h7-13,16H,3-6,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDHJRVNLVLZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













